2,5-Dibromo-6-chlorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2Br2ClNS |
|---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
2,5-dibromo-6-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
InChI Key |
XLSZUIBNFFLJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)SC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dibromo 6 Chlorobenzo D Thiazole and Analogous Polyhalogenated Benzo D Thiazoles
Direct Halogenation Strategies for Benzo[d]thiazole Ring Systems
Direct halogenation involves the introduction of halogen substituents onto the aromatic core of a benzothiazole (B30560) molecule. The success of this strategy hinges on controlling the regioselectivity of the electrophilic substitution reactions, which is influenced by the inherent reactivity of the benzothiazole nucleus and the reaction conditions employed.
Bromination of the benzothiazole ring is a common method for introducing bromine atoms. While molecular bromine (Br₂) can be used, often in the presence of hydrobromic acid (HBr), there is a growing preference for N-bromosuccinimide (NBS) as a brominating agent. utm.myresearchgate.net NBS is a solid reagent that is considered safer and more convenient to handle than fuming liquid bromine. researchgate.net
The regioselectivity of bromination is highly dependent on the reaction conditions. For instance, the use of NBS in concentrated sulfuric acid allows for the bromination of the benzene (B151609) ring portion of the heterocycle. utm.myresearchgate.net Strong acidic conditions are crucial for generating the highly electrophilic bromonium ion (Br⁺) from NBS, enabling substitution on the relatively stable aromatic ring. utm.my A patent describes the synthesis of 2,6-dibromo benzothiazole by reacting benzothiazole with NBS in chloroform, using titanium dioxide as a catalyst, achieving yields between 74-77%. google.com The halogen-mediated synthesis of 2-substituted benzothiazoles is thought to proceed through the halogenation of the thiocarbonyl sulfur, followed by an intramolecular electrophilic aromatic substitution. mdpi.com
| Starting Material | Brominating Agent | Catalyst/Solvent | Conditions | Product(s) | Yield (%) | Reference |
| Benzothiazole | N-bromosuccinimide | Titanium dioxide / Chloroform | 45-55 °C, 9-15 h | 2,6-Dibromo benzothiazole | 74.4-76.9 | google.com |
| 2,1,3-Benzothiadiazole | N-bromosuccinimide | Conc. H₂SO₄ / Chloroform | Room Temperature | 4,7-Dibromo-2,1,3-benzothiadiazole | N/A | utm.myresearchgate.net |
| Phenylthiourea | N-bromosuccinimide | Tetrabutylammonium (B224687) bromide / DME | Ambient Temperature | 2-Aminobenzothiazole (B30445) | 60 | mdpi.com |
Selective chlorination of the benzothiazole core can be achieved using various reagents and conditions. The fate of benzothiazoles during chlorination with agents like sodium hypochlorite (B82951) (NaOCl) has been studied, revealing the formation of various chlorinated transformation products. nih.gov The kinetics and product distribution of these reactions are influenced by factors such as pH, reactant molar ratio, and contact time. nih.gov
For late-stage functionalization, methods have been developed for the highly selective chlorination of C(sp³)–H bonds, which can be relevant for substituted benzothiazoles. nih.govescholarship.org One such method uses a copper(II) chloride complex in conjunction with an azidoiodinane, which generates a selective hydrogen-atom abstractor under mild conditions, allowing for the efficient transfer of a chlorine atom. nih.govescholarship.org While primarily demonstrated for C(sp³)–H bonds, the principles of using tailored catalytic systems can be adapted for aromatic C-H chlorination.
To synthesize a differentially substituted compound like 2,5-Dibromo-6-chlorobenzo[d]thiazole, a sequential halogenation strategy is often necessary. This involves a multi-step process where chlorination and bromination reactions are performed in a specific order. For example, one could start with a chlorinated benzothiazole and subsequently introduce bromine atoms.
The synthesis of 6-chloro-2-aminobenzothiazole can be accomplished from 4-chloroaniline. researchgate.net This chlorinated intermediate could then be subjected to bromination. The existing chloro-substituent at the 6-position would direct incoming electrophiles (bromine) to other positions on the ring. Given that direct bromination of benzothiazole can yield a 2,6-dibromo product google.com, it is plausible that brominating a 6-chloro-substituted precursor could lead to bromination at the 2- and 5-positions, guided by the electronic effects of the existing halogen and the thiazole (B1198619) ring. Theoretical analysis of the halogenation of similar heterocyclic systems shows that the introduction of one halogen atom can influence the reactivity towards further halogenation. udayton.eduresearchgate.net
Precursor-Based Synthesis and Cyclization Reactions to Form Halogenated Benzo[d]thiazoles
An alternative and often more controlled approach to polyhalogenated benzothiazoles involves constructing the thiazole ring from aromatic precursors that already contain the desired halogen pattern.
This strategy is one of the most common and versatile methods for synthesizing substituted benzothiazoles. nih.gov The classical approach involves the condensation of a 2-aminobenzenethiol with a carbonyl-containing compound. nih.govmdpi.com To produce a halogenated benzothiazole, a halogenated 2-aminobenzenethiol is required.
A widely used variation is the Hugerschoff reaction, which involves the intramolecular cyclization of an N-arylthiourea. For instance, a halogenated aniline (B41778), such as 4-chloroaniline, can be treated with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and acetic acid to directly form the corresponding 2-amino-6-chlorobenzo[d]thiazole. researchgate.netnih.gov This method is robust and allows for the preparation of various substituted 2-aminobenzothiazoles. nih.gov The resulting halogenated 2-aminobenzothiazole can then be used in further reactions, such as diazotization followed by Sandmeyer reaction to replace the amino group, or further halogenation steps as described previously.
| Precursor(s) | Reagents | Key Step | Product | Yield (%) | Reference |
| 4-Chloroaniline | KSCN, Br₂, CH₃COOH | Oxidative cyclization of in situ formed thiourea | 2-Amino-6-chlorobenzo[d]thiazole | N/A | researchgate.net |
| Methyl 4-aminobenzoate | KSCN, Br₂, CH₃COOH | Oxidative cyclization | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | N/A | nih.gov |
| 2-Aminobenzenethiol, Chloroacetyl chloride | Acetic Acid, Microwave | Condensation/Cyclization | 2-Chloromethyl-benzothiazole | High | nih.govmdpi.com |
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules like benzothiazoles. rsc.org MCRs are powerful tools where multiple reactants are combined in a single step to form a complex product, saving time and resources. rsc.orgrsc.org
One-pot tandem reactions have been developed that can be adapted for halogenated systems. For example, a reaction of benzyl (B1604629) halides with o-aminobenzenethiol in DMSO proceeds through Kornblum oxidation, cyclization, and aromatization to yield 2-substituted benzothiazoles without an external oxidant. organic-chemistry.org By starting with a halogenated o-aminobenzenethiol, this method could provide access to halogenated benzothiazoles. Similarly, three-component reactions involving an aniline, a sulfur source (like K₂S or NH₄SCN), and a carbon source (like DMSO or an aldehyde) can be employed to construct the benzothiazole core. organic-chemistry.org These methods offer high atom economy and can often be performed under mild or environmentally friendly conditions. mdpi.comresearchgate.net The use of a pre-halogenated aniline in such a multicomponent setup would directly lead to the formation of a halogenated benzothiazole derivative.
Green Chemistry Approaches in Halogenated Benzo[d]thiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact and improve efficiency. scielo.br Key strategies include the use of microwave-assisted synthesis and reactions in aqueous media.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govias.ac.in In the context of halogenated benzothiazoles, microwave-assisted synthesis offers a rapid and efficient route. For instance, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives and their halogenated analogs has been successfully achieved under microwave irradiation, significantly shortening reaction times. nih.gov Similarly, polyfluorinated 2-benzylthiobenzothiazoles have been prepared in good to excellent yields with reaction times as short as 14-21 minutes using a one-pot, microwave-assisted procedure. nih.gov The synthesis of benzothiazole libraries via PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation has also been reported to be highly efficient. ias.ac.in This method's advantages include the use of readily available starting materials and a simple purification process. nih.gov The use of deep eutectic solvents, such as [CholineCl][Oxalic Acid], as catalysts under microwave irradiation further exemplifies the green chemistry approach to synthesizing benzoxazoles, a related class of heterocycles. mdpi.com
Aqueous Media:
Performing organic reactions in water as a solvent is a cornerstone of green chemistry, offering environmental and economic benefits. The synthesis of 2-arylbenzothiazoles has been achieved through copper-catalyzed three-component reactions of 2-iodoanilines, benzylamines, and sulfur powder in water, affording the products in moderate to good yields. researchgate.net Another environmentally benign method involves the cyclization of 2-aminothiophenols, 2-aminophenols, and 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water to produce benzothiazole-2-thiols and related compounds in excellent yields without the need for metal or ligand catalysts. rsc.org The use of samarium triflate as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in aqueous medium also represents a simple, green, and efficient method. organic-chemistry.org
Transition Metal-Catalyzed Coupling and Functionalization in Halogenated Benzo[d]thiazole Synthesis
Transition metal catalysis plays a pivotal role in the synthesis and functionalization of halogenated benzo[d]thiazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed C-X Bond Formation and Cross-Coupling Reactions
Palladium catalysts are widely employed for the construction of the benzothiazole core and for subsequent functionalization through cross-coupling reactions. nih.gov One approach involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation from thiobenzanilides. acs.orgnih.govresearchgate.net This method allows for the synthesis of variously substituted 2-arylbenzothiazoles in high yields with good functional group tolerance. acs.orgresearchgate.net A catalytic system often consists of a palladium(II) salt, a copper(I) co-catalyst, and an additive like tetrabutylammonium bromide. acs.orgnih.govresearchgate.net Similarly, the synthesis of 2-cyanobenzothiazoles can be achieved from N-arylcyanothioformamides using a palladium-catalyzed/copper-assisted cyclization. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are invaluable for introducing aryl or heteroaryl substituents onto a pre-formed halogenated benzothiazole scaffold. nih.gov For instance, 4,8-dibromobenzo[1,2-d:4,5-d′]bis( organic-chemistry.orgacs.orgacs.orgthiadiazole) has been successfully used in palladium-catalyzed cross-coupling reactions to create mono- and bis-arylated products. nih.gov Furthermore, palladium-catalyzed direct (het)arylation reactions provide an efficient means to form C-C bonds by reacting halogenated benzothiazoles with other (het)aryl compounds. nih.gov
Copper-Mediated and Catalyzed Reactions in Benzo[d]thiazole Construction
Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzothiazoles. mdpi.com Copper-catalyzed methods are versatile and can be used to construct the benzothiazole ring through various pathways. One common method is the condensation of 2-aminobenzenethiols with nitriles, which is applicable to a wide range of substrates and provides excellent yields. mdpi.comacs.org Another approach involves the three-component reaction of 2-iodoanilines, benzylamines, and sulfur powder in water, demonstrating the utility of copper catalysis in green synthetic methods. researchgate.net Copper-catalyzed double C-S bond formation from N-benzyl-2-iodoanilines and potassium sulfide (B99878) also provides a highly efficient route to benzothiazoles. organic-chemistry.org Additionally, copper catalysts are effective in the synthesis of 2-aminobenzothiazoles from 2-bromoanilines and dithiocarbamates. mdpi.com
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Functionalization
Halogen-metal exchange is a powerful technique for creating a nucleophilic carbon center on an aromatic ring, which can then be reacted with various electrophiles to introduce new functional groups. nih.gov This method is particularly useful for the functionalization of polyhalogenated benzothiazoles. The reaction typically involves treating a halogenated benzothiazole with an organolithium reagent, such as n-butyllithium, at low temperatures. nih.gov This generates a lithiated intermediate that can be quenched with an electrophile like an aldehyde, carbon dioxide, or a silyl (B83357) chloride. nih.govnih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for selective bromine-metal exchange on bromoheterocycles that also contain acidic protons, overcoming issues of intermolecular quenching. nih.gov
Investigating Halogen Dance Rearrangements in Polyhalogenated Thiazole and Benzo[d]thiazole Systems
The halogen dance is an intriguing rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org This phenomenon, also known as halogen scrambling or migration, provides a route to isomers that may be difficult to access through direct synthesis. wikipedia.orgclockss.org The driving force for this rearrangement is the formation of a more stable carbanionic intermediate. wikipedia.org
The halogen dance has been observed in various heterocyclic systems, including thiophenes, pyridines, and thiazoles. clockss.orgwhiterose.ac.uk In the context of thiazoles, the halogen dance has been utilized in the total synthesis of natural products. nih.govacs.org For example, treating 2-bromothiazole (B21250) with lithium diisopropylamide (LDA) can induce a halogen dance, and the resulting lithiated species can be trapped with an electrophile to afford highly functionalized thiazole derivatives. nih.gov While specific examples for this compound are not detailed in the provided search results, the principles of the halogen dance reaction on related polyhalogenated thiazole and benzothiazole systems suggest its potential applicability for creating unique substitution patterns. nih.govwikipedia.orgclockss.orgwhiterose.ac.ukacs.org
Optimization of Reaction Parameters and Yield Enhancement for Polyhalogenated Benzo[d]thiazoles
Optimizing reaction conditions is crucial for maximizing the yield and purity of polyhalogenated benzo[d]thiazoles. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.
For palladium-catalyzed reactions, the selection of the ligand can have a significant impact on the reaction outcome. nih.gov The nature and stoichiometry of additives, such as copper salts and phase-transfer catalysts like tetrabutylammonium bromide, are also critical for achieving high yields in C-H functionalization/C-S bond formation reactions. acs.orgnih.govresearchgate.net In copper-catalyzed systems, the choice of the copper source (e.g., CuI, CuO) and the solvent can influence the reaction efficiency. acs.orgmdpi.com
In green chemistry approaches, optimizing microwave power and irradiation time is essential to drive the reaction to completion without causing decomposition. nih.govnih.gov When using aqueous media, the choice of a suitable phase-transfer catalyst or co-solvent may be necessary to improve the solubility of organic substrates and enhance reaction rates.
For halogen-metal exchange reactions, the temperature is a critical parameter that must be carefully controlled to prevent side reactions and ensure the stability of the organometallic intermediates. nih.gov The order of addition of reagents can also be important, particularly when dealing with substrates that have multiple reactive sites. wikipedia.org
By systematically investigating these parameters, researchers can develop robust and high-yielding synthetic protocols for accessing complex polyhalogenated benzo[d]thiazole derivatives like this compound.
Advanced Spectroscopic and Computational Elucidation of 2,5 Dibromo 6 Chlorobenzo D Thiazole Structure and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. For 2,5-Dibromo-6-chlorobenzo[d]thiazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are essential for unambiguously assigning the atomic connectivity and understanding the electronic environment of each nucleus.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two singlets in the aromatic region. The substitution pattern on the benzene (B151609) ring leaves two isolated protons. The proton at position 4 (H-4) and the proton at position 7 (H-7) would not show any coupling to each other. The chemical shifts of these protons are influenced by the electronic effects of the adjacent halogen substituents and the fused thiazole (B1198619) ring. The electron-withdrawing nature of the bromine and chlorine atoms is expected to deshield these protons, shifting their resonances downfield.
While specific experimental data for this compound is not widely published, analysis of related structures such as 2,6-dibromo benzothiazole (B30560) provides a basis for predicting the approximate chemical shifts. For instance, in 2,6-dibromo benzothiazole, the proton signals appear around δ 8.3-8.9 ppm. google.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-4 | ~ 8.0 - 8.5 | - | s |
| H-7 | ~ 7.8 - 8.3 | - | s |
| C-2 | - | ~ 140 - 150 | s |
| C-4 | - | ~ 125 - 130 | d |
| C-5 | - | ~ 115 - 125 | s |
| C-6 | - | ~ 128 - 135 | s |
| C-7 | - | ~ 120 - 125 | d |
| C-7a | - | ~ 150 - 155 | s |
| C-3a | - | ~ 130 - 140 | s |
Note: These are predicted values based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between protons and carbons, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
An HSQC experiment would show correlations between the protons (H-4 and H-7) and the carbons to which they are directly attached (C-4 and C-7), definitively linking the proton and carbon signals.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. The calculated exact mass for the molecular formula C₇H₂Br₂ClNS is essential for its unambiguous identification.
Calculated Exact Mass for this compound
| Isotope | Atomic Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ⁷⁹Br | 78.918337 |
| ³⁵Cl | 34.968853 |
| ¹⁴N | 14.003074 |
| ³²S | 31.972071 |
| C₇H₂⁷⁹Br₂³⁵ClNS | 324.8098 |
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the synthesized molecule.
The presence of bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.77% and 24.23%, respectively).
The combination of two bromine atoms and one chlorine atom will result in a complex and distinctive cluster of isotopic peaks for the molecular ion. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes. This isotopic signature serves as a definitive confirmation of the number of bromine and chlorine atoms in the molecule. For instance, the mass spectrum of 2,6-dibromo benzothiazole shows a characteristic M+ peak at m/z = 293, corresponding to the molecular ion. google.com
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR and MS provide valuable information about the connectivity and composition of this compound in the solution and gas phases, respectively, single-crystal X-ray crystallography offers the most definitive and detailed picture of its three-dimensional structure in the solid state.
Due to a lack of publicly available, specific research data for the compound this compound, this article cannot be generated at this time. A thorough search of scientific literature and chemical databases did not yield any dedicated studies—either experimental or computational—for this particular molecule.
The detailed analysis required by the prompt, including single-crystal X-ray diffraction data for precise bond lengths and angles, specific non-covalent interactions, crystal packing architecture, and quantum mechanical investigations (DFT and FMO analysis), is contingent upon dedicated scientific research. Without such studies, any attempt to provide the requested information would be speculative and would not meet the standards of scientific accuracy.
Future experimental and computational research on this compound would be necessary to populate the outlined sections with factual and reliable data.
The Reactivity and Functionalization of this compound: A Currently Uncharted Chemical Landscape
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific chemical compound This compound . While the benzothiazole scaffold and its various halogenated derivatives are of considerable interest in medicinal and materials chemistry, this particular tri-halogenated derivative appears to be a novel or largely unexplored entity.
Consequently, a detailed, evidence-based article on its specific reactivity and strategic functionalization, as outlined by the user's request, cannot be generated at this time. The requested in-depth analysis of its chemoselective cross-coupling reactions, nucleophilic aromatic substitution, organometallic chemistry, and advanced transformations is contingent on the existence of primary research data, which is currently unavailable in the public domain.
Information is available for structurally related compounds, such as 2,6-dibromobenzothiazole (B1326401) and 6-bromo-2-chlorobenzothiazole. google.comnih.gov For instance, studies on 2-amino-6-bromobenzothiazole (B93375) have demonstrated its utility in palladium-catalyzed Suzuki cross-coupling reactions to generate 6-arylbenzothiazole derivatives. nih.gov Similarly, research into the reactivity of other polyhalogenated heterocyclic systems, like 4,8-dibromobenzo[1,2-d:4,5-d']bis( google.comnih.govgoogle.comthiadiazole), provides insights into the potential for selective functionalization of C-Br bonds via Suzuki-Miyaura and Stille couplings, as well as nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govmdpi.com These studies often highlight the differential reactivity of various halogen substituents, a key concept requested in the outline.
However, direct extrapolation of these findings to the specific case of this compound would be speculative and would not meet the required standard of scientific accuracy. The electronic and steric environment created by the precise 2,5-dibromo-6-chloro substitution pattern would uniquely influence the reactivity at each position, necessitating dedicated experimental investigation.
Until such research is conducted and published, a thorough and authoritative article on the "Reactivity and Strategic Functionalization of this compound Scaffolds" remains an endeavor for future chemical exploration.
Reactivity and Strategic Functionalization of 2,5 Dibromo 6 Chlorobenzo D Thiazole Scaffolds
Advanced Organic Transformations Utilizing the Polyhalogenated Motif.
Reductive Dehalogenation and Selective Hydrogenation Studies.
There is no specific experimental data in the reviewed literature concerning the reductive dehalogenation or selective hydrogenation of 2,5-Dibromo-6-chlorobenzo[d]thiazole.
In principle, the reactivity of the carbon-halogen bonds in this molecule would be expected to differ, with the carbon-bromine bonds being more susceptible to cleavage than the carbon-chlorine bond under typical reductive conditions. This selectivity is a common feature in the chemistry of polyhalogenated aromatic compounds.
Table 1: Postulated Selectivity in Reductive Dehalogenation of this compound
| Entry | Reactant | Potential Product(s) | Notes |
| 1 | This compound | 5-Bromo-6-chlorobenzo[d]thiazole, 2-Bromo-6-chlorobenzo[d]thiazole, 6-Chlorobenzo[d]thiazole | The relative reactivity of the C2-Br versus C5-Br bond is not documented. Selective removal of one or both bromine atoms over the chlorine atom would be the anticipated outcome based on general principles. |
This table is a theoretical representation and is not based on published experimental results for this specific compound.
Cycloaddition Reactions and Annulation Strategies involving the Benzo[d]thiazole Nucleus.
No specific studies on cycloaddition reactions or annulation strategies involving this compound have been found in the scientific literature.
The benzothiazole (B30560) core itself can participate in various cycloaddition reactions, often requiring activation of the heterocyclic ring. For instance, the formation of benzothiazolium ylides can precede [3+2] cycloaddition reactions with suitable dipolarophiles. However, the influence of the three halogen substituents on the electronic properties and reactivity of the this compound ring in such transformations has not been experimentally investigated.
Annulation strategies, which involve the construction of a new ring fused to the existing benzothiazole scaffold, are also a plausible but undocumented area of reactivity for this compound. Such strategies could potentially involve the halogen atoms as synthetic handles for cross-coupling reactions followed by cyclization, but no specific examples have been reported.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,5-Dibromo-6-chlorobenzo[d]thiazole?
- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization reactions. For example, bromination and chlorination of a benzo[d]thiazole precursor can be achieved using reagents like or , followed by reflux in solvents such as DMSO or ethanol. Purification often involves vacuum distillation, recrystallization (e.g., water-ethanol mixtures), and characterization via melting point and spectral analysis .
Q. How is this compound characterized to confirm its structure?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : To assess purity (e.g., deviations >2°C suggest impurities).
- Spectral Data : -NMR and -NMR for functional group identification; IR spectroscopy for bond vibrations (e.g., C-Br at ~500–600 cm).
- Elemental Analysis : To verify stoichiometry (e.g., C, N, S, and halogen content) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Common assays include:
- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Candida albicans).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa).
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., halogens) to correlate with activity trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or biological activity data for halogenated thiazoles?
- Methodological Answer :
- Yield Optimization : Vary reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, using ethanol instead of DMSO may reduce side reactions .
- Biological Replication : Control for assay variables (e.g., cell line viability, compound solubility in DMSO/PBS). Validate via orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What strategies enhance the stability of this compound in materials science applications?
- Methodological Answer :
- Solvent Engineering : Use high-boiling-point solvents (e.g., chlorobenzene) to improve film morphology in organic electronics.
- Annealing Processes : Thermal treatment (e.g., 150°C for 10 min) to enhance crystallinity in thin-film transistors.
- Derivatization : Introduce electron-withdrawing groups (e.g., -CN) to stabilize the thiazole core against degradation .
Q. How can mechanistic studies elucidate sulfur incorporation pathways in thiazole biosynthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
